4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide
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Description
Scientific Research Applications
Prodrug Forms and Stability
The compound "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" and its related derivatives have been explored in scientific research primarily for their potential as prodrug forms. For instance, N-acyl derivatives of model sulfonamides, which are structurally similar to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide," have been synthesized and evaluated as potential prodrug forms, particularly for sulfonamide groups found in carbonic anhydrase inhibitors. These derivatives demonstrate significant enzymatic hydrolysis, yielding the parent sulfonamide and showing promising properties as prodrug candidates due to their high water solubility and adequate lipophilicity at physiological pH (Larsen, Bundgaard, & Lee, 1988).
Anti-Acetylcholinesterase Activity
Derivatives of "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have been investigated for their anti-acetylcholinesterase (anti-AChE) activity, a critical function in the treatment of conditions like Alzheimer's disease. For example, certain piperidine derivatives structurally related to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have shown significant anti-AChE activity, indicating the potential of these compounds in medicinal chemistry for neurological applications (Sugimoto et al., 1990).
Crystal Structure Analysis
The crystal structure and molecular interactions of compounds related to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have been studied to understand their chemical behavior better. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product related to the compound , was analyzed, revealing insights into its molecular arrangement and stability (Etsè, Zaragoza, & Pirotte, 2019).
Sulfonamide Derivatives in Cancer Research
Compounds structurally akin to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide" have been explored for their potential in cancer research. For example, aromatic sulfonamide inhibitors have shown nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes, a trait potentially useful in cancer therapy (Supuran, Maresca, Gregáň, & Remko, 2013). Furthermore, 1,4‐Naphthoquinone derivatives containing a Phenylaminosulfanyl moiety, structurally related to "4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide," have been synthesized and evaluated for their anticancer properties, demonstrating significant cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).
properties
IUPAC Name |
4-acetyl-N-(2-methylsulfonylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4S/c1-11(18)12-7-9-13(10-8-12)16(19)17-14-5-3-4-6-15(14)22(2,20)21/h3-10H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOMSFVNOHSAKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-(methylsulfonyl)phenyl)benzamide |
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